molecular formula C16H24O B7973552 1-(2,4,5-Trimethylphenyl)heptan-1-one

1-(2,4,5-Trimethylphenyl)heptan-1-one

Cat. No.: B7973552
M. Wt: 232.36 g/mol
InChI Key: GWRGOHVIBPNWKY-UHFFFAOYSA-N
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Description

1-(2,4,5-Trimethylphenyl)heptan-1-one is an organic compound with the molecular formula C16H24O It is a ketone derivative characterized by the presence of a heptanone chain attached to a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-Trimethylphenyl)heptan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The general reaction scheme is as follows:

    Starting Materials: 2,4,5-Trimethylbenzene and heptanoyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Anhydrous dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to prevent side reactions and then gradually warmed to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-Trimethylphenyl)heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of secondary alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at the positions ortho and para to the existing methyl groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol; LiAlH4 in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: 2,4,5-Trimethylbenzoic acid.

    Reduction: 1-(2,4,5-Trimethylphenyl)heptanol.

    Substitution: 2,4,5-Trimethylbromobenzene.

Scientific Research Applications

1-(2,4,5-Trimethylphenyl)heptan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trimethylphenyl)heptan-1-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4,6-Trimethylphenyl)heptan-1-one: Similar structure but with a different methyl group arrangement.

    1-(2,3,5-Trimethylphenyl)heptan-1-one: Another isomer with different methyl group positions.

    1-(2,4,5-Trimethylphenyl)pentan-1-one: Shorter alkyl chain.

Uniqueness

1-(2,4,5-Trimethylphenyl)heptan-1-one is unique due to its specific arrangement of methyl groups on the aromatic ring, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

1-(2,4,5-trimethylphenyl)heptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O/c1-5-6-7-8-9-16(17)15-11-13(3)12(2)10-14(15)4/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRGOHVIBPNWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=C(C=C(C(=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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